molecular formula C24H18BrNO4 B5487122 (4Z)-4-[[2-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

(4Z)-4-[[2-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B5487122
M. Wt: 464.3 g/mol
InChI Key: MTMYEZZTNWFSDT-PGMHBOJBSA-N
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Description

The compound “(4Z)-4-[[2-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one” is a synthetic organic molecule that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the reaction of a bromophenoxyethoxy benzaldehyde derivative with a phenyl-substituted oxazole precursor. The reaction conditions might include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the oxazole moiety.

    Reduction: Reduction reactions could target the double bond in the oxazole ring or the bromophenoxy group.

    Substitution: The bromine atom in the bromophenoxy group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, oxazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, the compound might be explored for its potential as a therapeutic agent. Its interactions with biological targets could be studied to develop new drugs.

Industry

Industrially, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, oxazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[[2-[2-(4-chlorophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
  • (4Z)-4-[[2-[2-(4-fluorophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

Uniqueness

The uniqueness of the compound lies in the presence of the bromophenoxy group, which can influence its chemical reactivity and biological activity. Compared to its chlorinated or fluorinated analogs, the bromine atom might confer different electronic properties and steric effects, leading to distinct behavior in chemical reactions and biological systems.

Properties

IUPAC Name

(4Z)-4-[[2-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO4/c25-19-10-12-20(13-11-19)28-14-15-29-22-9-5-4-8-18(22)16-21-24(27)30-23(26-21)17-6-2-1-3-7-17/h1-13,16H,14-15H2/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMYEZZTNWFSDT-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OCCOC4=CC=C(C=C4)Br)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3OCCOC4=CC=C(C=C4)Br)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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